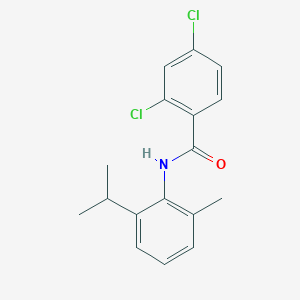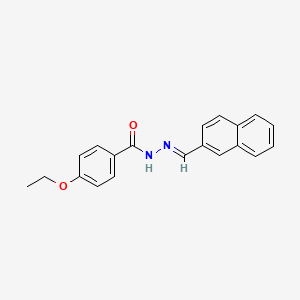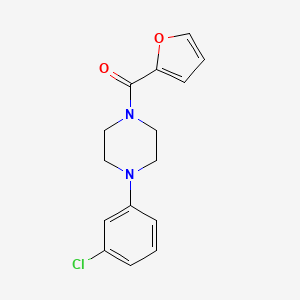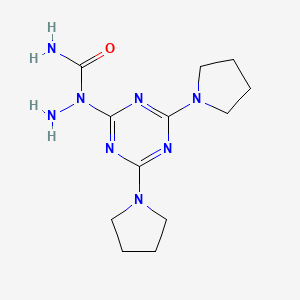
4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BAY 73-6691 and is a selective inhibitor of phosphodiesterase 9 (PDE9), which is an enzyme that plays a crucial role in regulating intracellular signaling pathways.
作用机制
The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of PDE9, which is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, the levels of cGMP in the brain are increased, which leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide are primarily related to its inhibition of PDE9. This compound has been shown to increase the levels of cGMP in the brain, which can improve cognitive function and have neuroprotective effects. PDE9 inhibitors have also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments are its potent and selective inhibition of PDE9, which makes it a useful tool for studying the role of PDE9 in various biological processes. However, the limitations of this compound are its high cost and limited availability, which can make it difficult to use in large-scale experiments.
未来方向
There are several future directions for research on 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail to gain a better understanding of its effects on intracellular signaling pathways. Additionally, future research could focus on developing more potent and selective PDE9 inhibitors based on the structure of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
合成方法
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves a series of chemical reactions. The first step is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethyl-1-phenyl-1H-pyrazol-3-one. This intermediate is then reacted with bromine in the presence of sodium acetate to form 4-bromo-2,4-dimethyl-1-phenyl-1H-pyrazol-3-one. The final step involves the reaction of the brominated intermediate with methyl isocyanate to form 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
科学研究应用
The primary application of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is in the field of medicinal chemistry. This compound has been found to be a potent and selective inhibitor of PDE9, which makes it a potential candidate for the treatment of various diseases such as Alzheimer's disease, schizophrenia, and depression. PDE9 inhibitors have also been shown to have neuroprotective effects and can improve cognitive function in animal models.
属性
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-8-4-5-11(9(2)6-8)15-13(18)12-10(14)7-17(3)16-12/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJNHAAPLSITHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)
![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)